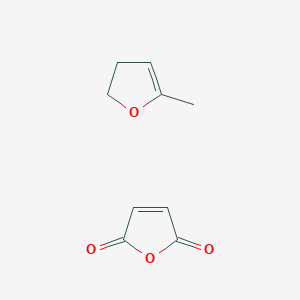
furan-2,5-dione;5-methyl-2,3-dihydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2,5-dione and 5-methyl-2,3-dihydrofuran are two distinct but related organic compounds. Furan-2,5-dione, also known as maleic anhydride, is a versatile chemical used in various industrial applications. It is characterized by a five-membered ring structure with two carbonyl groups at positions 2 and 5. On the other hand, 5-methyl-2,3-dihydrofuran is a derivative of furan, featuring a methyl group at position 5 and a partially saturated ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furan-2,5-dione can be synthesized through the oxidation of benzene or butane. The process typically involves the use of a vanadium-phosphorus oxide catalyst at high temperatures (400-450°C) and pressures. The reaction yields maleic anhydride along with water as a byproduct .
5-methyl-2,3-dihydrofuran can be prepared via the hydrogenation of 5-methylfuran. This reaction is usually carried out in the presence of a palladium catalyst under mild conditions (room temperature and atmospheric pressure) .
Industrial Production Methods
The industrial production of furan-2,5-dione primarily involves the oxidation of n-butane in a fixed-bed reactor. This method is preferred due to its cost-effectiveness and high yield. The process operates at temperatures ranging from 400 to 450°C and pressures of 1-2 atm .
5-methyl-2,3-dihydrofuran is produced on a smaller scale, often through batch processes involving the hydrogenation of 5-methylfuran. The reaction conditions are optimized to ensure high selectivity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid.
Reduction: It can be reduced to form succinic anhydride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
5-methyl-2,3-dihydrofuran also participates in several reactions:
Hydrogenation: It can be further hydrogenated to form 5-methyltetrahydrofuran.
Oxidation: It can be oxidized to form 5-methylfuran-2,3-dione.
Common Reagents and Conditions
Oxidation of furan-2,5-dione: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction of furan-2,5-dione: Common reagents include lithium aluminum hydride and sodium borohydride.
Hydrogenation of 5-methyl-2,3-dihydrofuran: Palladium on carbon is a common catalyst used under mild conditions.
Major Products Formed
Oxidation of furan-2,5-dione: Maleic acid.
Reduction of furan-2,5-dione: Succinic anhydride.
Hydrogenation of 5-methyl-2,3-dihydrofuran: 5-methyltetrahydrofuran
Wissenschaftliche Forschungsanwendungen
Furan-2,5-dione and 5-methyl-2,3-dihydrofuran have diverse applications in scientific research:
Wirkmechanismus
Furan-2,5-dione exerts its effects through its highly reactive double bond and carbonyl groups. It acts as an electrophile, readily reacting with nucleophiles to form various adducts. This reactivity is exploited in Diels-Alder reactions and other synthetic transformations .
5-methyl-2,3-dihydrofuran’s mechanism of action involves its ability to undergo hydrogenation and oxidation reactions, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic acid: The hydrated form of furan-2,5-dione.
Succinic anhydride: A reduction product of furan-2,5-dione.
5-methyltetrahydrofuran: A hydrogenation product of 5-methyl-2,3-dihydrofuran
Uniqueness
Furan-2,5-dione’s unique reactivity and versatility make it a valuable compound in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
5-methyl-2,3-dihydrofuran’s partial saturation and methyl substitution confer unique properties, making it a useful intermediate in the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
31670-87-8 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
furan-2,5-dione;5-methyl-2,3-dihydrofuran |
InChI |
InChI=1S/C5H8O.C4H2O3/c1-5-3-2-4-6-5;5-3-1-2-4(6)7-3/h3H,2,4H2,1H3;1-2H |
InChI-Schlüssel |
NFSHYSWPWPTXIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCO1.C1=CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
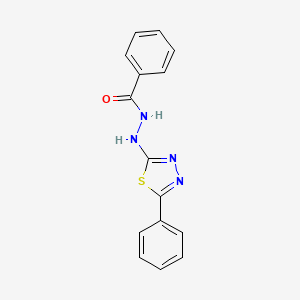
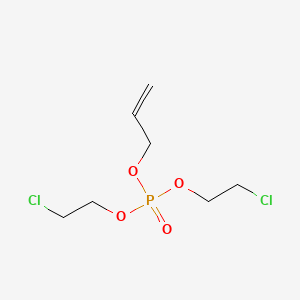
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
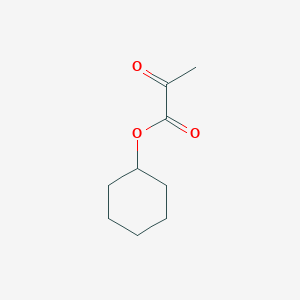
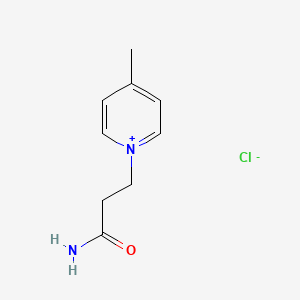
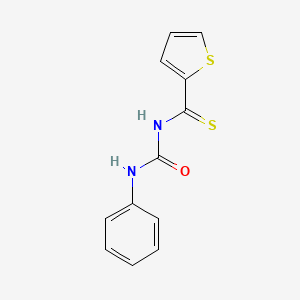
![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)
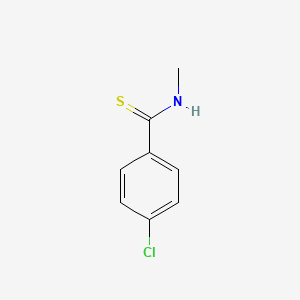
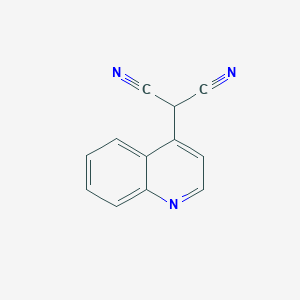

![2-[(1-Aminocyclopentanecarbonyl)amino]acetic acid](/img/structure/B13998721.png)
